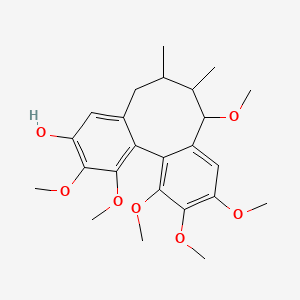
Schisphenin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisphenin E is a dibenzocyclooctadiene lignan isolated from the leaves of Schisandra sphenanthera, a plant traditionally used in herbal medicine. This compound has garnered interest due to its potential bioactive properties, including moderate cytotoxicity against certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The isolation of Schisphenin E involves several chromatographic techniques. The leaves of Schisandra sphenanthera are first dried and powdered. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol. The extract is concentrated and subjected to column chromatography using silica gel. Further purification is achieved through high-performance liquid chromatography (HPLC), yielding pure this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Schisphenin E, like other lignans, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a lignan, Schisphenin E serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Medicine: The compound’s potential bioactive properties suggest it could be explored for therapeutic applications, particularly in oncology.
Industry: While not yet widely used industrially, this compound’s unique structure and properties may find applications in the development of new materials or pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of Schisphenin E is not fully understood. its cytotoxic effects on cancer cell lines suggest it may interfere with cellular processes such as DNA replication or protein synthesis. Further research is needed to elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Schisphenin E is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:
- Schisantherin D
- Schisantherin B
- Tigloylgomisin P
- Angeloylgomisin H
- (+)-Deoxyschizandrin
- (+)-Gomisin K3
Compared to these compounds, this compound is unique due to its specific structural features and moderate cytotoxicity against cancer cell lines .
Eigenschaften
Molekularformel |
C24H32O7 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol |
InChI |
InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3 |
InChI-Schlüssel |
OFCJBCOVIHMMIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


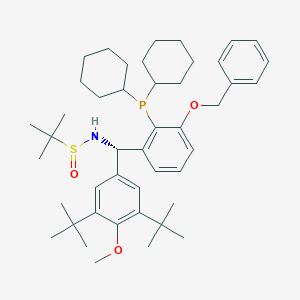
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)
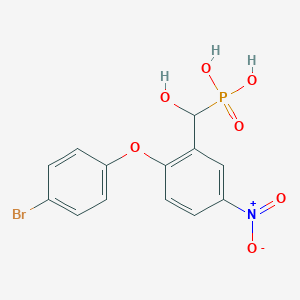
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
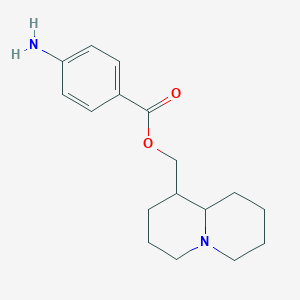

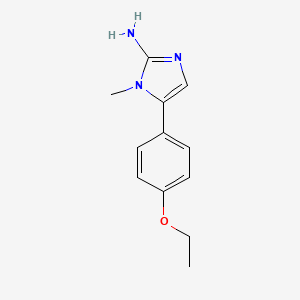
![(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)
![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)

![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
